[3As-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol [3As-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol
Brand Name: Vulcanchem
CAS No.: 130669-76-0
VCID: VC0156182
InChI: InChI=1S/C9H14O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h3-8,10-11H,1-2H3/t5-,6-,7-,8-/m1/s1
SMILES: CC1(OC2C=CC(C(C2O1)O)O)C
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol

[3As-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol

CAS No.: 130669-76-0

Main Products

VCID: VC0156182

Molecular Formula: C9H14O4

Molecular Weight: 186.2 g/mol

[3As-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol - 130669-76-0

CAS No. 130669-76-0
Product Name [3As-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol
Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
IUPAC Name (3aS,4R,5R,7aR)-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-4,5-diol
Standard InChI InChI=1S/C9H14O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h3-8,10-11H,1-2H3/t5-,6-,7-,8-/m1/s1
Standard InChIKey VCIXQRISGLSULF-WCTZXXKLSA-N
Isomeric SMILES CC1(O[C@@H]2C=C[C@H]([C@H]([C@@H]2O1)O)O)C
SMILES CC1(OC2C=CC(C(C2O1)O)O)C
Canonical SMILES CC1(OC2C=CC(C(C2O1)O)O)C
PubChem Compound 10679109
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator